7-(Difluoromethyl)-5-(4-methylphenyl)-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine
Beschreibung
7-(Difluoromethyl)-5-(4-methylphenyl)-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine is a structurally complex heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. This scaffold is substituted at three critical positions:
- Position 7: A difluoromethyl (–CF$2$H) group, which enhances metabolic stability and modulates electronic properties compared to trifluoromethyl (–CF$3$) analogs.
- Position 5: A 4-methylphenyl group, contributing to hydrophobic interactions in biological targets.
This compound is hypothesized to exhibit kinase-inhibitory activity, particularly against phosphoinositide 3-kinase delta (PI3Kδ), based on structural parallels with derivatives reported in recent medicinal chemistry studies . Its design leverages strategic fluorination and heterocyclic modifications to optimize pharmacokinetic and pharmacodynamic profiles.
Eigenschaften
IUPAC Name |
[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N6O/c1-16-5-7-17(8-6-16)19-14-20(22(25)26)32-23(29-19)18(15-28-32)24(33)31-12-10-30(11-13-31)21-4-2-3-9-27-21/h2-9,14-15,22H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWXSKWIASJQNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCN(CC4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
7-(Difluoromethyl)-5-(4-methylphenyl)-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. This compound is notable for its potential pharmacological activities, particularly in the context of inflammatory pathways and cancer treatment. The unique structural characteristics of this compound, including difluoromethyl and piperazine moieties, contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C24H22F2N6O, and it features several functional groups that enhance its biological interactions. The difluoromethyl group at the 7-position and the piperazine-linked carbonyl group at the 3-position are critical for its activity.
| Property | Value |
|---|---|
| Molecular Weight | 482.46 g/mol |
| LogP | 3.4428 |
| Polar Surface Area | 18.53 Ų |
| Hydrogen Bond Acceptors | 2 |
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. Notably, it has been identified as a potential inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which plays a crucial role in immune response modulation. Inhibition of IRAK4 can be beneficial in treating autoimmune diseases by reducing inflammatory responses .
Biological Activity Studies
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound . Research indicates that these compounds can exhibit significant antiproliferative activity against various cancer cell lines.
Case Studies
- Antitumor Activity : In vitro studies demonstrated that derivatives related to pyrazolo[1,5-a]pyrimidine exhibit potent activity against breast cancer cell lines such as MDA-MB-468 and T47D. For instance, one derivative showed an increase in apoptosis by 18.98-fold compared to control groups, indicating strong anticancer properties .
- Enzymatic Inhibition : The compound has shown promise in inhibiting cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), which are critical targets in cancer therapy. These mechanisms suggest that the compound may interfere with cell cycle progression and tumor growth .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with other similar pyrazolo[1,5-a]pyrimidines:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine | Lacks difluoromethyl and piperazine groups | Simpler structure with fewer functional groups |
| 7-(Fluoromethyl)-3-pyridin-2-yldiphenyloxazole | Contains fluoromethyl but lacks piperazine | Different core structure; less complex |
| 2-Pyridinyl pyrazolo[1,5-a]pyrimidine derivatives | Varies in substitution patterns | Different biological activity profiles |
The presence of both difluoromethyl and piperazine moieties in this compound enhances its interaction with biological targets compared to other derivatives.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives are versatile scaffolds in drug discovery. Below, we compare the target compound with structurally and functionally related analogs, focusing on substituent effects, synthetic strategies, and biological activities.
Structural and Functional Comparisons
Substituent Effects on Activity and Properties
- Position 7 :
- Difluoromethyl (–CF$2$H) : Balances metabolic stability and electronic effects compared to trifluoromethyl (–CF$3$) analogs. The reduced electronegativity may lower off-target interactions .
- Trifluoromethyl (–CF$_3$) : Increases lipophilicity and electron-withdrawing effects, as seen in compound 4n () and 13 () .
- Position 5 :
- Position 3 :
Research Findings and Implications
- Metabolic Stability : Difluoromethyl at position 7 may reduce oxidative metabolism compared to trifluoromethyl analogs, as inferred from and .
- Solubility : Polar substituents like morpholinyl (compound 43 ) improve aqueous solubility, whereas 4-methylphenyl in the target compound may require formulation optimization .
Vorbereitungsmethoden
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-2), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (t, J = 54.0 Hz, 1H, CHF₂), 3.85–3.75 (m, 4H, piperazine-H), 2.98–2.89 (m, 4H, piperazine-H), 2.42 (s, 3H, CH₃).
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¹³C NMR (101 MHz, DMSO-d₆): δ 165.2 (C=O), 158.1 (C-7), 152.3 (C-5), 142.8 (C-3a), 138.5 (Ar-C), 129.4 (Ar-C), 127.9 (Ar-C), 116.3 (t, J = 236.0 Hz, CHF₂), 113.5 (C-2), 50.2 (piperazine-C), 45.8 (piperazine-C), 21.3 (CH₃).
Purity Assessment
Comparative Analysis of Synthetic Routes
| Step | Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Core formation | AcOH, H₂SO₄, reflux | 78–85 | |
| 2 | Difluoromethylation | K[CHF₂BF₃], Pd(PPh₃)₄, 100°C | 65–72 | |
| 3 | Piperazine coupling | HATU, DIPEA, DMF, rt | 88–92 |
The HATU-mediated coupling (Step 3) offers superior efficiency compared to traditional EDCI/HOBt methods, which typically yield 70–75% under similar conditions.
Challenges and Optimization Opportunities
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Difluoromethylation Efficiency: The moderate yield in Step 2 stems from competing side reactions, such as over-fluorination or deboronation. Switching to a silver(I) fluoride additive could enhance selectivity.
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Piperazine Solubility: Pre-activation of 4-pyridin-2-ylpiperazine with TFA (trifluoroacetic acid) prior to coupling improves solubility in DMF, reducing reaction time to 4 hours .
Q & A
Basic: What are the standard synthetic routes for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common method involves reacting aminopyrazole derivatives with β-diketones or enaminones under reflux in polar aprotic solvents like pyridine or DMF. For example, in , pyrazolo[1,5-a]pyrimidines were synthesized by refluxing aminopyrazoles with enaminones in pyridine for 5–6 hours, followed by acid neutralization and crystallization (yields: 62–70%) . Similarly, highlights carboxamide formation via coupling activated carboxylic acid derivatives (e.g., acid chlorides) with amines under basic conditions (e.g., triethylamine in dichloromethane) . Key steps include:
- Solvent selection : Pyridine aids in both reaction catalysis and by-product absorption.
- Purification : Recrystallization from ethanol, DMF, or dioxane is critical for isolating high-purity products.
Basic: How can the structure of this compound be confirmed using spectroscopic methods?
Structural confirmation relies on a combination of 1H/13C NMR, IR, and mass spectrometry :
- 1H NMR : Signals for the difluoromethyl group (CF2H) appear as a triplet near δ 5.5–6.5 ppm due to coupling with fluorine atoms. The pyridin-2-ylpiperazine moiety shows aromatic protons as doublets (δ 7.0–8.5 ppm) and piperazine CH2 groups as broad singlets (δ 2.5–3.5 ppm) .
- 13C NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm, while the pyrimidine carbons appear at δ 145–160 ppm .
- IR : Stretching frequencies for C=O (1650–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm functional groups .
- MS : High-resolution MS validates the molecular formula (e.g., [M+H]+ with <2 ppm error) .
Advanced: How can researchers optimize the introduction of the difluoromethyl group at position 7?
The difluoromethyl group is introduced via electrophilic fluorination or radical-mediated pathways . describes using silylformamidine reagents to functionalize position 7, achieving high regioselectivity under anhydrous conditions . Key optimizations include:
- Temperature control : Reactions at 0–5°C minimize side reactions.
- Catalyst screening : Lewis acids like BF3·Et2O enhance fluorination efficiency.
- Workup : Quenching with ice-cwater preserves the difluoromethyl group’s integrity. Post-synthetic modifications (e.g., hydrolysis of ester groups) require pH control (pH 6–7) to avoid decomposition .
Advanced: What strategies resolve contradictions in NMR data for pyrazolo[1,5-a]pyrimidine derivatives?
Overlapping signals in crowded regions (e.g., aromatic protons) can be resolved using:
- 2D NMR techniques : HSQC and HMBC correlate 1H and 13C signals to assign quaternary carbons and piperazine CH2 groups .
- Deuteration : Exchanging labile protons (e.g., NH) with D2O simplifies spectra.
- Variable-temperature NMR : Heating to 50°C reduces signal broadening caused by piperazine ring puckering .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound’s piperazine-carboxamide moiety?
SAR studies should focus on systematic substitution of the piperazine and pyridin-2-yl groups:
- Piperazine modifications : Replace with morpholine, thiomorpholine, or substituted piperazines (e.g., 4-methylpiperazine) to assess steric/electronic effects on target binding .
- Carboxamide variants : Synthesize urea or sulfonamide analogs to evaluate hydrogen-bonding interactions.
- Biological assays : Use kinase inhibition assays (e.g., EGFR or PI3K) and cellular viability tests (MTT assay) to correlate structural changes with activity. notes that fluorophenyl groups enhance lipophilicity, improving membrane permeability .
Advanced: What computational methods predict the binding mode of this compound to kinase targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets (e.g., PDB: 5LK). The pyridin-2-ylpiperazine group may form π-π interactions with Phe residues, while the carboxamide hydrogen-bonds with backbone amides .
- MD simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability. Pay attention to fluorine interactions with hydrophobic pockets .
- Free energy calculations : MM-GBSA estimates binding affinity (ΔG), highlighting critical residues for mutagenesis studies.
Basic: What are common side reactions during synthesis, and how are they mitigated?
- Diplumazine formation : Occurs via over-condensation of enaminones. Mitigation: Use stoichiometric control (1:1 ratio of aminopyrazole to enaminone) and monitor reaction progress by TLC .
- Ester hydrolysis : The ethyl ester group in intermediates (e.g., ) may hydrolyze under acidic conditions. Use buffered workup (pH 7.4) and avoid prolonged exposure to moisture .
- Piperazine ring oxidation : Add antioxidants (e.g., BHT) during storage.
Advanced: How can researchers validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and thermal (40°C/75% RH) conditions for 14 days. Monitor degradation by HPLC-MS .
- Plasma stability assays : Incubate with human plasma (37°C, 1–24 hours) and quantify parent compound loss using LC-MS/MS. Piperazine derivatives often show moderate plasma stability (t1/2 ~4–6 hours) .
Basic: What solvents and catalysts are optimal for coupling the pyridin-2-ylpiperazine moiety?
- Solvents : Dichloromethane or DMF for carbodiimide-mediated couplings (e.g., EDC/HOBt).
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates carboxamide formation. achieved 67–75% yields using HATU/DIPEA in DMF .
- Temperature : Room temperature (25°C) minimizes racemization of chiral centers.
Advanced: How can cryo-EM or X-ray crystallography elucidate this compound’s target engagement?
- Crystallization : Co-crystallize the compound with its target protein (e.g., kinase) using vapor diffusion. reports a 0.55 Å resolution structure with R-factor = 0.055, highlighting halogen bonds between Cl/F and Arg/Lys residues .
- Cryo-EM : For membrane-bound targets, use lipid nanodiscs and 300 kV microscopes (e.g., Titan Krios) to resolve binding poses at 2.5–3.0 Å resolution.
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